tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Preparation Methods
The synthesis of tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions. This step often involves the use of reagents such as diazomethane or cyclopropyl carbinol.
Protection and Deprotection Steps: tert-Butyl groups are commonly used as protecting groups in organic synthesis.
Chemical Reactions Analysis
tert-Butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can undergo reduction reactions to form alcohols or amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Scientific Research Applications
tert-Butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is used in biological studies to investigate its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-Butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-hydroxyazetidine-1-carboxylate: This compound lacks the cyclopropyl group and has different chemical reactivity and biological properties.
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: This compound has a hydroxymethyl group instead of a hydroxycyclopropyl group, leading to different chemical and biological behaviors.
tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate:
Properties
CAS No. |
2229463-75-4 |
---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.3 |
Purity |
95 |
Origin of Product |
United States |
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